PQS is a 100-Fold More Potent Agonist of the PqsR Receptor than its Precursor HHQ
In direct transcriptional reporter assays, PQS demonstrates markedly superior potency as an agonist of the PqsR (MvfR) transcriptional regulator compared to its precursor HHQ. PQS is approximately 100-fold more potent at stimulating MvfR activity [1]. This difference in potency is critical for experimental design and interpretation, as the use of HHQ would require significantly higher concentrations to achieve a similar level of receptor activation, potentially introducing off-target effects or failing to mimic physiologically relevant signaling.
| Evidence Dimension | Potency to stimulate PqsR/MvfR transcriptional activity |
|---|---|
| Target Compound Data | Approximately 100-fold higher potency (relative potency) |
| Comparator Or Baseline | HHQ (2-heptyl-4-hydroxyquinoline) |
| Quantified Difference | ~100-fold higher potency for PQS |
| Conditions | MvfR-dependent transcriptional reporter assay in P. aeruginosa. |
Why This Matters
For researchers requiring activation of the PqsR regulon, PQS is the more physiologically relevant and potent reagent, enabling experiments at lower, biologically relevant concentrations and reducing the risk of non-specific effects associated with high concentrations of HHQ.
- [1] Schertzer JW, Boulette ML, Whiteley M. Oxygen levels rapidly modulate Pseudomonas aeruginosa social behaviors via substrate limitation of PqsH. Mol Microbiol. 2010;77(6):1527-1538. View Source
